molecular formula C13H18FNO2S B4773734 1-[(4-fluorobenzyl)sulfonyl]-3-methylpiperidine

1-[(4-fluorobenzyl)sulfonyl]-3-methylpiperidine

Cat. No. B4773734
M. Wt: 271.35 g/mol
InChI Key: PEYJXSBYXVTCIR-UHFFFAOYSA-N
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Description

1-[(4-fluorobenzyl)sulfonyl]-3-methylpiperidine, also known as FISP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. FISP is a piperidine derivative that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 1-[(4-fluorobenzyl)sulfonyl]-3-methylpiperidine is not fully understood. However, it has been reported to act as a sodium channel blocker, which may contribute to its anticonvulsant and analgesic properties. 1-[(4-fluorobenzyl)sulfonyl]-3-methylpiperidine has also been reported to inhibit the release of pro-inflammatory cytokines, which may contribute to its anti-inflammatory properties.
Biochemical and Physiological Effects:
1-[(4-fluorobenzyl)sulfonyl]-3-methylpiperidine has been reported to have various biochemical and physiological effects. It has been shown to reduce the frequency and duration of seizures in animal models of epilepsy. 1-[(4-fluorobenzyl)sulfonyl]-3-methylpiperidine has also been reported to reduce pain in animal models of neuropathic pain. In addition, 1-[(4-fluorobenzyl)sulfonyl]-3-methylpiperidine has been shown to reduce inflammation in animal models of inflammatory diseases.

Advantages and Limitations for Lab Experiments

1-[(4-fluorobenzyl)sulfonyl]-3-methylpiperidine has several advantages for lab experiments. It is relatively easy to synthesize and has been reported to have high purity and stability. 1-[(4-fluorobenzyl)sulfonyl]-3-methylpiperidine has also been shown to have low toxicity in animal models. However, 1-[(4-fluorobenzyl)sulfonyl]-3-methylpiperidine has some limitations for lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the experimental conditions.

Future Directions

There are several future directions for the study of 1-[(4-fluorobenzyl)sulfonyl]-3-methylpiperidine. One direction is to investigate its potential as a drug target for the treatment of various diseases, including Alzheimer's disease and Parkinson's disease. Another direction is to investigate its potential as an anesthetic agent and as a treatment for neuropathic pain. In addition, further research is needed to understand the mechanism of action of 1-[(4-fluorobenzyl)sulfonyl]-3-methylpiperidine and its effects on different biological systems.

Scientific Research Applications

1-[(4-fluorobenzyl)sulfonyl]-3-methylpiperidine has been studied extensively for its potential applications in medicinal chemistry. It has been reported to have anticonvulsant, analgesic, and anti-inflammatory properties. 1-[(4-fluorobenzyl)sulfonyl]-3-methylpiperidine has also been investigated for its potential use as an anesthetic agent and as a treatment for neuropathic pain. In addition, 1-[(4-fluorobenzyl)sulfonyl]-3-methylpiperidine has been studied for its potential as a drug target for the treatment of various diseases, including Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

1-[(4-fluorophenyl)methylsulfonyl]-3-methylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FNO2S/c1-11-3-2-8-15(9-11)18(16,17)10-12-4-6-13(14)7-5-12/h4-7,11H,2-3,8-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEYJXSBYXVTCIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-Fluorobenzyl)sulfonyl]-3-methylpiperidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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